REACTION_CXSMILES
|
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9]#[C:10][CH2:11][CH2:12][CH3:13].C(N(CC)CC)C>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu](I)I.C(#N)C>[C:9]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4])#[C:10][CH2:11][CH2:12][CH3:13] |f:3.4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
C#CCCC
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
77 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
|
Quantity
|
21 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue was stirred in diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#CCCC)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |